molecular formula C14H12N2O4 B1197225 1,2-Bis(4-nitrophenyl)ethane CAS No. 736-30-1

1,2-Bis(4-nitrophenyl)ethane

Cat. No. B1197225
CAS RN: 736-30-1
M. Wt: 272.26 g/mol
InChI Key: BSNKHEKTRWNNAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to 1,2-Bis(4-nitrophenyl)ethane, such as 1,2-bis (4-nitro benzoyloxy) ethane, involves nucleophilic substitution reactions under inert conditions, as demonstrated by Khan et al. (2011) (Khan et al., 2011).

Molecular Structure Analysis

  • Spectroscopic studies, including FT-IR and NMR, are key in analyzing the molecular structure of related compounds. Binkowska et al. (2001) highlighted this approach in their study of 4-nitrophenyl[bis(ethylsulfonyl)]methane (Binkowska et al., 2001).

Chemical Reactions and Properties

  • The reaction of related compounds, such as 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, with various bases in different solvents, leads to complex reactions forming new products, as investigated by Jarczewski et al. (1986) (Jarczewski et al., 1986).

Physical Properties Analysis

  • The physical properties, including crystal structure and spectroscopic features, are crucial in understanding these compounds. This aspect was explored by Aydın et al. (2021) for a similar compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine (Aydın et al., 2021).

Chemical Properties Analysis

  • The chemical stability and reactivity of related compounds, such as bis(o-nitrophenyl)ethanediol, under different conditions, are key to understanding their chemical properties. This was demonstrated by Blanc and Bochet (2003) in their study (Blanc & Bochet, 2003).

Scientific Research Applications

Application 1: Synthesis of 4,4’-(ethane-1,2-diyl)dianiline

  • Summary of the Application: 1,2-Bis(4-nitrophenyl)ethane is used in the synthesis of 4,4’-(ethane-1,2-diyl)dianiline . This compound is synthesized from para nitro toluene, which is oxidized to form 1,2-bis(4-nitrophenyl) ethane .
  • Methods of Application or Experimental Procedures: Para nitro toluene is oxidized to form 1,2-bis(4-nitrophenyl) ethane in methanolic KOH using a fish tank aerator, in presence of catalytic quantity of para benzoquinone . The 1,2-bis(4-nitrophenyl)ethane is then reduced to 4,4′-Ethylene dianiline by two methods, one by reducing it with hydrazine hydrate using methanol as a solvent at atmospheric pressure and Raney Nickel and in the other method hydrogen gas is used with Raney Nickel in an autoclave under pressure .
  • Results or Outcomes: The reduction in an autoclave gave a 6% increase in the yield of 4,4’-(ethane-1,2-diyl)dianiline, proving it to be a superior method than the conventional laboratory method using n hexane as a solvent under atmospheric pressure .

Application 2: Synthesis of Alternating Copolymers

  • Summary of the Application: 1,2-Bis(4-nitrophenyl)ethane is used in the synthesis of alternating copolymers . These copolymers are synthesized with thiophene, thieno [3,2-b]thiophene, and dithieno [3,2-b:2′,3′-d]thiophene moieties .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The copolymers show interesting properties, such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect . Moreover, these copolymers were successfully used to fabricate ambient stable and high performance flexible organic field effect transistor (OFET) devices, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .

Safety And Hazards

When handling 1,2-Bis(4-nitrophenyl)ethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNKHEKTRWNNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061066
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Bis(4-nitrophenyl)ethane

CAS RN

736-30-1
Record name 1,2-Bis(4-nitrophenyl)ethane
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Record name 1,2-Bis(p-nitrophenyl)ethane
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Record name 4,4'-Dinitrobibenzyl
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Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Record name 1,2-BIS(4-NITROPHENYL)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Prousek - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
4-Nitrobenzyl bromide (I) - contrary to 5-nitrofurfuryl bromide (V) - does not react with hard bases in an electron-transfer chain reaction, giving instead product of S N 2 reaction. However…
Number of citations: 14 cccc.uochb.cas.cz
Y Okamoto, N Iwamoto, S Toki… - Bulletin of the Chemical …, 1987 - journal.csj.jp
Upon UV-irradiation, the C–P bond of p-nitrobenzylphosphonate ions cleaved with a quantum yield of about 0.7 in an aqueous alcohol solution to give 1,2-bis(4-nitrophenyl)ethane, p-…
Number of citations: 21 www.journal.csj.jp
N Tamaoki, K Koseki, T Yamaoka - … Chemie International Edition …, 1990 - Wiley Online Library
The long sought after [2, 2] azobenzenophane 1 has been prepared quite simply by reduction of l, 2-bis (4-nitrophenyl) ethane. According to 1 H-NMR and UV/VIS spectra the C N N…
Number of citations: 46 onlinelibrary.wiley.com
PAUV Detections - Memoirs of Fukui University of Technology, 1999 - researchgate.net
In the presence ofair at room temperature, a reaction of 4-nitrotoluene with potassium t-butoxide in MN-dimethylformamide gave interestingly bis (3-hydroxy-4-nitrophenyl)-acetylene via …
Number of citations: 0 www.researchgate.net
N Tamaoki, K Ogata, K Koseki, T Yamaoka - Tetrahedron, 1990 - Elsevier
The title compound 2 was synthesized by the reduction of 1,2-bis(4'-nitrophenyl) ethane. Spectral data and results of X-ray crystal structure analyses suggest that facing two azobenzene …
Number of citations: 49 www.sciencedirect.com
IR Siddiqui, PK Shukla, N Srivastava… - Pesticide Research …, 2008 - indianjournals.com
Five 1,2-bis (4-propenylaminophenyl) ethane derivatives and ten 1,2-bis [4-(pyazolinylcarboxamido) phenyl] ethane derivatives were synthesised and characterised by elemental …
Number of citations: 2 www.indianjournals.com
F Xiang, B Jin - Journal of Electroanalytical Chemistry, 2023 - Elsevier
The direct carboxylation of organic halides under CO 2 atmosphere by electrochemical reduction is an effective way to realize the value utilization of waste (CO 2 ), and has great …
Number of citations: 0 www.sciencedirect.com
B Kahr, CA Mitchell, JM Chance, RV Clark… - Journal of the …, 1995 - ACS Publications
The structures of several vicinal diarylethanes are determined by X-ray crystallography and calculated by Hartree—Fock ab initio computations. The structure of the general class of 1, 2-…
Number of citations: 25 pubs.acs.org
S Mohammadzadeh, HR Zare, H Khoshro, K Ghobadi… - Electrochimica …, 2020 - Elsevier
In this study, 4-nitrobenzyl bromide was used as a catalyst for reduction of CO 2 and as an initial substrate for electrosynthesis of 4-nitrophenylacetic acid. Cu nanoparticles/Pd …
Number of citations: 5 www.sciencedirect.com
FM Fouad - 1975 - escholarship.mcgill.ca
derivatives with sodiurn~ ydroxide in'aqueous dioxan have been., studied. As a result of the product~ nalysis, kinetic measurements, a~ d isotope'tracer experimen. ts, the radical anion …
Number of citations: 4 escholarship.mcgill.ca

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